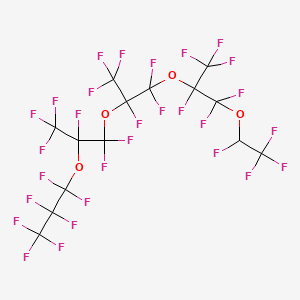

2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE

Descripción general

Descripción

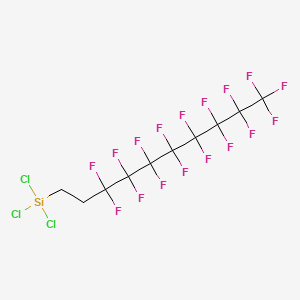

2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE is a fluorinated ether compound with the molecular formula C14HF29O4 and a molecular weight of 784.1090 . This compound is known for its unique chemical structure, which includes multiple ether linkages and a high degree of fluorination, making it highly stable and resistant to chemical reactions .

Mecanismo De Acción

Target of Action

Fluoroether E4, also known as 1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane, is primarily targeted towards lithium-ion batteries . It is used as a solvent in the electrolyte of these batteries .

Mode of Action

Fluoroether E4 interacts with its target by influencing the ion transport and local solvation environment of lithium (Li)-ions . The molecular architecture and size of the electrolyte solvent molecules, including Fluoroether E4, impact these properties . The mechanism for lithium-ion transport shifts from ion hopping between solvation sites located in different fluoroether chains in short-chain solvents, to ion–solvent co-diffusion in long-chain solvents .

Biochemical Pathways

The primary biochemical pathway affected by Fluoroether E4 is the ion transport mechanism in lithium-ion batteries . The solvent size determines lithium-ion transport kinetics, solvation structure, and solvation energy . The performance metrics, particularly stability, can be tuned by changing the fraction of ether and fluorine content .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of Fluoroether E4, we can discuss its properties related to ionic conductivity and oxidative stability . Ionic conductivity can be controlled by the molecular structure of fluoroether electrolytes . A critical balance between high solvent self-diffusivity in short-chain solvents and low solvation free energy in long-chain solvents leads to an optimal solvent size for achieving high ionic conductivity .

Result of Action

The action of Fluoroether E4 results in improved stability against the lithium metal anode in lithium-ion batteries . This stability is achieved by tuning the fraction of ether and fluorine content in the fluoroether . The solvent size influences lithium-ion transport kinetics, solvation structure, and solvation energy .

Action Environment

The action, efficacy, and stability of Fluoroether E4 can be influenced by environmental factors such as the molecular architecture and the size of the electrolyte solvent molecules . These factors impact the ion transport and local solvation environment of lithium (Li)-ions . The design rules that emerge from this effort are that solvent size determines lithium-ion transport kinetics, solvation structure, and solvation energy .

Análisis Bioquímico

Biochemical Properties

3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s fluorinated structure allows it to form strong interactions with hydrophobic regions of proteins, potentially altering their conformation and activity. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of various substrates .

Cellular Effects

The effects of 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins, such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, the compound has been found to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, it can induce changes in gene expression by interacting with chromatin and modifying the accessibility of transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- vary with different dosages in animal models. At low doses, the compound has been found to modulate metabolic pathways without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .

Metabolic Pathways

3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in the oxidative metabolism of xenobiotics. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. These interactions highlight the compound’s potential impact on cellular metabolism and its relevance in biochemical research .

Transport and Distribution

The transport and distribution of 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- within cells and tissues are influenced by its physicochemical properties. The compound’s hydrophobic nature allows it to readily diffuse across cell membranes and accumulate in lipid-rich regions. It can also interact with transporters and binding proteins, facilitating its distribution within the cell. These interactions determine the compound’s localization and accumulation, which in turn affect its biological activity .

Métodos De Preparación

The synthesis of 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE typically involves the reaction of fluorinated alcohols with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a strong base, such as potassium hydroxide, to facilitate the formation of the ether linkages . Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE is highly resistant to chemical reactions due to its extensive fluorination . it can undergo certain types of reactions under specific conditions:

Aplicaciones Científicas De Investigación

2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE has several scientific research applications:

Comparación Con Compuestos Similares

2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE can be compared with other fluorinated ether compounds, such as:

- 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-icosafluoro-5,8,11-tris(trifluoromethyl)-3,6,9,12-tetraoxapentadecane

- 3,6,9,12-Tetraoxapentadecane-1,14-diol, 2,5,8,11-tetramethyl-

These compounds share similar structural features but differ in the degree of fluorination and the presence of additional functional groups . The unique combination of ether linkages and extensive fluorination in this compound makes it particularly resistant to chemical reactions and suitable for specialized applications .

Propiedades

IUPAC Name |

1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14HF29O4/c15-1(2(16,17)18)44-12(38,39)4(21,8(27,28)29)46-14(42,43)6(23,10(33,34)35)47-13(40,41)5(22,9(30,31)32)45-11(36,37)3(19,20)7(24,25)26/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCLWIPRQIWFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14HF29O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880243 | |

| Record name | Fluoroether E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

784.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26738-51-2 | |

| Record name | 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Eicosafluoro-5,8,11-tris(trifluoromethyl)-3,6,9,12-tetraoxapentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26738-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Freon E 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026738512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluoroether E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane 97% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: The paper mentions that perfluorinated solvents with ether groups are often assumed to be inert. Does the research support this assumption for 2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane?

A1: Contrary to the common assumption, the research demonstrates that this compound is not entirely inert. While it interacts very weakly, it does exhibit measurable association with specific ions. The study revealed weak interactions with Na+ and Li+, with formal association constants of 2.3 and 1.5 M(-1), respectively. [] This finding challenges the notion of complete inertness and highlights the importance of quantifying the coordinative properties of such compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine](/img/structure/B1295070.png)